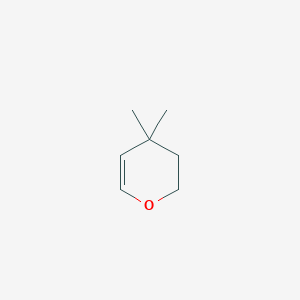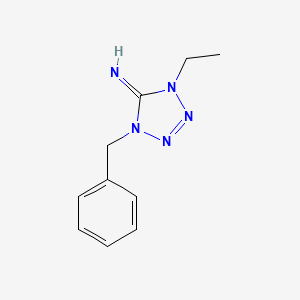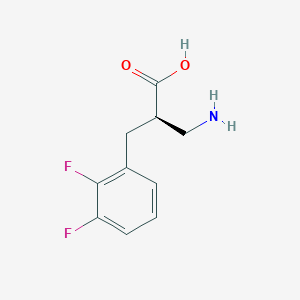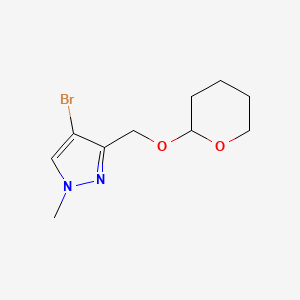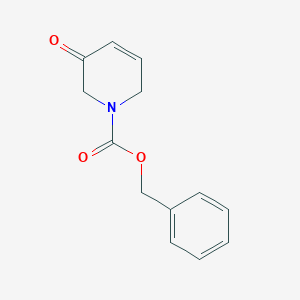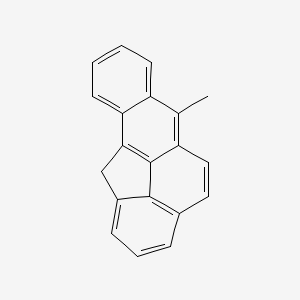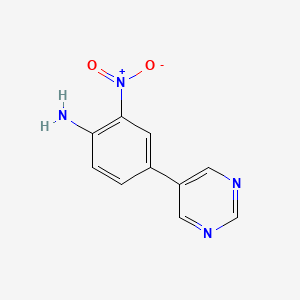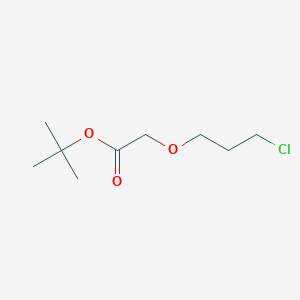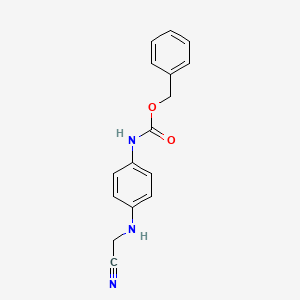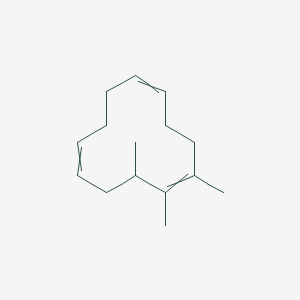
1,2,3-Trimethylcyclododeca-1,5,9-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-1,5,9-cyclododecatriene is a cyclic triene with the molecular formula C15H24. This compound is characterized by its three double bonds and three methyl groups attached to a twelve-membered carbon ring. It is a colorless liquid with a terpene-like odor and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl-1,5,9-cyclododecatriene typically involves the trimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and ethylaluminum sesquichloride . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods: The industrial production of Trimethyl-1,5,9-cyclododecatriene follows a similar route, with large-scale reactors used to facilitate the trimerization process. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Trimethyl-1,5,9-cyclododecatriene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclododecanone, a key intermediate in the production of nylon-12.
Reduction: The compound can be hydrogenated to form cyclododecane.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and boric acid.
Reduction: Hydrogen gas in the presence of a suitable catalyst, such as palladium, is used for hydrogenation.
Substitution: Various catalysts and reagents, such as acids and bases, are used depending on the desired substitution.
Major Products Formed:
Cyclododecanone: Formed through oxidation.
Cyclododecane: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Trimethyl-1,5,9-cyclododecatriene has several applications in scientific research and industry:
Mechanism of Action
The mechanism of action of Trimethyl-1,5,9-cyclododecatriene involves its interaction with various molecular targets and pathways. The compound’s double bonds and methyl groups allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules . The exact pathways and targets depend on the specific reaction and application being studied .
Comparison with Similar Compounds
1,5,9-Cyclododecatriene: A similar compound with three double bonds but without the methyl groups.
1,5-Dimethyl-1,5-cyclooctadiene: Another cyclic compound with double bonds and methyl groups, but with an eight-membered ring.
2,5,9-Trimethyl-1,5,9-cyclododecatriene: A structural isomer with different positions of the methyl groups.
Uniqueness: Trimethyl-1,5,9-cyclododecatriene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specific industrial and research applications .
Properties
CAS No. |
31134-59-5 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1,2,3-trimethylcyclododeca-1,5,9-triene |
InChI |
InChI=1S/C15H24/c1-13-11-9-7-5-4-6-8-10-12-14(2)15(13)3/h5,7-8,10,14H,4,6,9,11-12H2,1-3H3 |
InChI Key |
FWASXIQNCSBDAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CCCC=CCCC(=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


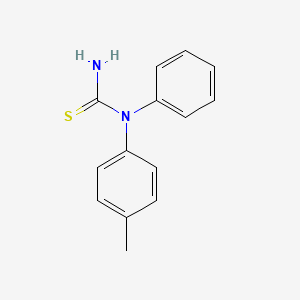
![4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol](/img/structure/B13975978.png)
![[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)
